

Demethylsuberosin: A Comprehensive Spectroscopic and Bio-pathway Analysis

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Compound of Interest

Compound Name: Demethylsuberosin

Cat. No.: B190953

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the spectral data and biological signaling pathways associated with **Demethylsuberosin**. This document presents a comprehensive compilation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of its interaction with the Nrf2 signaling pathway.

Spectroscopic Data

The structural elucidation of **Demethylsuberosin**, a naturally occurring coumarin, relies heavily on modern spectroscopic techniques. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts and mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectral Data of **Demethylsuberosin**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.22	d	9.5
H-4	7.60	d	9.5
H-5	7.10	s	-
H-8	6.78	s	-
H-1'	3.35	d	7.3
H-2'	5.25	t	7.3
H-4' (CH ₃)	1.81	s	-
H-5' (CH ₃)	1.68	s	-
7-OH	6.09	br s	-

Table 2: ¹³C NMR Spectral Data of **Demethylsuberosin**

Carbon	Chemical Shift (δ , ppm)
C-2	161.5
C-3	112.8
C-4	143.5
C-4a	112.4
C-5	127.3
C-6	122.9
C-7	155.8
C-8	102.8
C-8a	150.1
C-1'	28.5
C-2'	122.0
C-3'	132.0
C-4'	25.8
C-5'	17.8

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Fragmentation Data of **Demethylsuberosin**

m/z	Relative Intensity (%)	Proposed Fragment
230	100	$[M]^+$
215	85	$[M - CH_3]^+$
187	60	$[M - C_3H_7]^+$
175	45	$[M - C_4H_7]^+$
159	30	$[M - C_5H_9]^+$

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5 mg of purified **Demethylsuberosin** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

^1H NMR Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.28 s
- Relaxation Delay: 1.0 s
- Spectral Width: 10,000 Hz

^{13}C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.09 s
- Relaxation Delay: 2.0 s
- Spectral Width: 29,761 Hz

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 1 mg/mL solution of **Demethylsuberosin** in methanol was prepared.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

GC Conditions:

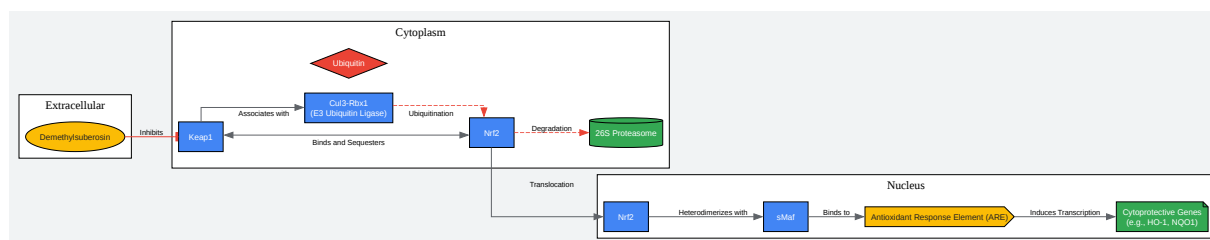
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness)
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 150°C held for 2 min, then ramped to 280°C at a rate of 10°C/min, and held for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 40-550

Signaling Pathway Visualization

Demethylsuberosin has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.



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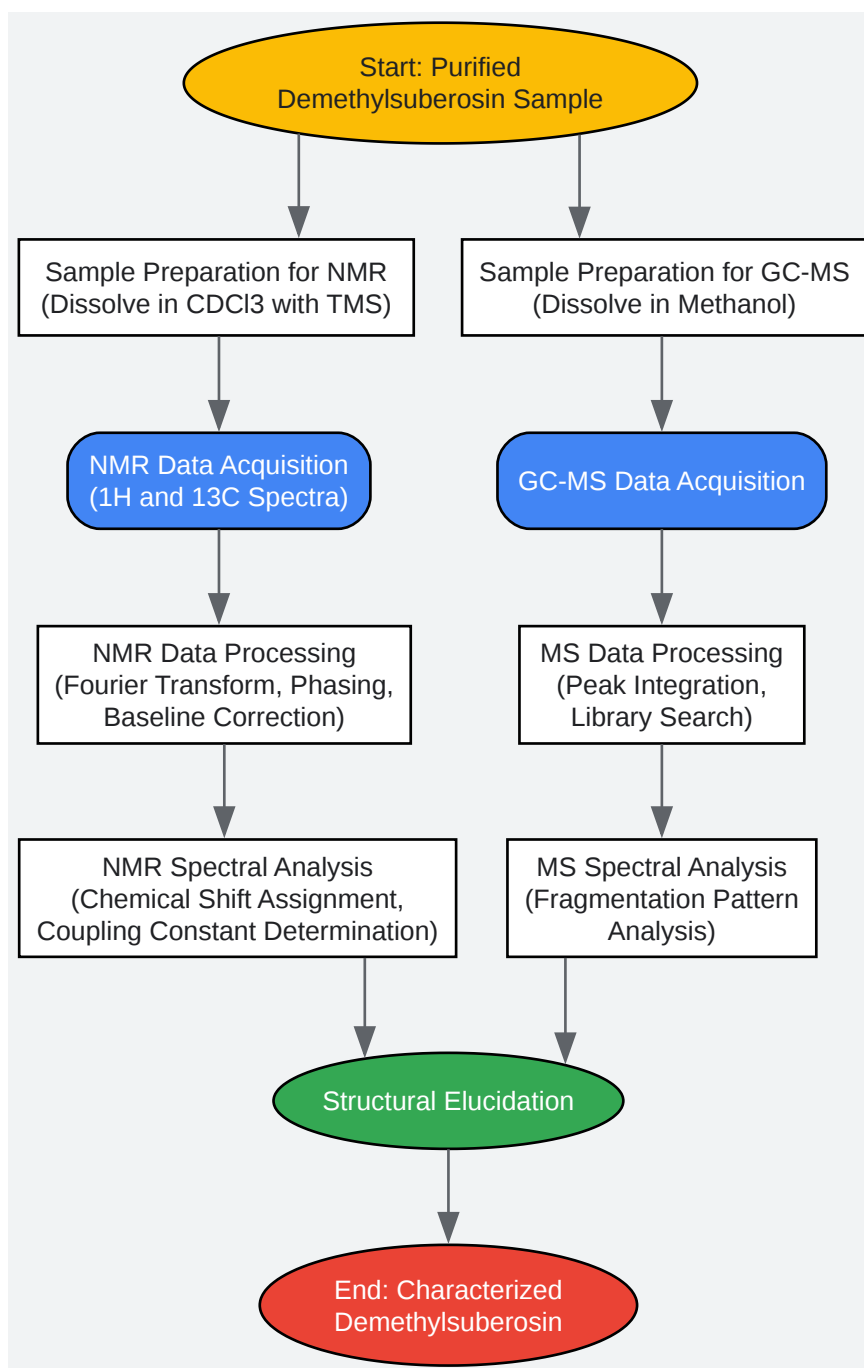
Caption: **Demethylsuberosin** activates the Nrf2 signaling pathway.

The diagram illustrates the mechanism by which **Demethylsuberosin** is believed to activate the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome.

Demethylsuberosin is proposed to interact with Keap1, inhibiting its ability to sequester Nrf2. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of **Demethylsuberosin**.



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Caption: Workflow for Spectroscopic Analysis of **Demethylsuberosin**.

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